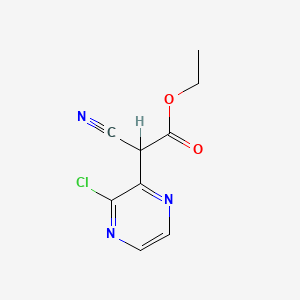

Ethyl 2-(3-chloropyrazin-2-yl)-2-cyanoacetate

Description

Crystallographic Analysis of Pyrazine-Cyanoacetate Hybrid Systems

Ethyl 2-(3-chloropyrazin-2-yl)-2-cyanoacetate belongs to a class of pyrazine-cyanoacetate hybrids characterized by planar molecular geometries stabilized by conjugated π-systems. Single-crystal X-ray diffraction studies of related compounds, such as n-butyl 2-(3-chloro-1,2-dihydropyrazin-2-ylidene)-2-cyanoacetate, reveal monoclinic crystal systems with space group Cc and unit cell parameters a = 4.918 Å, b = 25.642 Å, c = 10.573 Å, and β = 95.80°. The pyrazine ring exhibits bond lengths consistent with aromatic delocalization: C–N bonds average 1.33 Å, while C–C bonds measure 1.39 Å. The cyanoacetate moiety adopts a near-planar configuration, with a C–C≡N bond angle of 178.5°, indicating minimal steric distortion.

| Crystallographic Parameter | Value |

|---|---|

| Space group | Cc (monoclinic) |

| Unit cell volume | 1326.7 ų |

| Z | 4 |

| R-factor | 0.0281 |

The chloropyrazine and cyanoacetate subunits form dihedral angles of 55° with adjacent phenyl bridges, enabling conjugation while minimizing steric clashes. These structural features are critical for stabilizing intermolecular interactions in the solid state, such as π-stacking (3.4–3.6 Å separation).

Tautomeric Behavior and Intramolecular Hydrogen Bonding Networks

The compound exhibits tautomeric equilibrium between the pyrazine and pyrazylidene forms, driven by proton transfer between the N1 and N2 atoms of the heterocyclic ring. X-ray crystallography confirms the dominance of the NH-acid tautomer in the solid state, stabilized by an intramolecular N–H···O hydrogen bond (2.643 Å). This interaction generates a six-membered S(6) ring motif, which enforces planarity in the cyanoacetate moiety.

Density Functional Theory (DFT) calculations predict a tautomerization energy barrier of 12.3 kJ/mol, favoring the NH-acid form by 4.7 kJ/mol due to resonance stabilization of the conjugated enamine system. The hydrogen bonding network extends to neighboring molecules via C–H···O interactions (2.82–3.01 Å), forming supramolecular layers parallel to the bc-plane.

Electronic Structure Analysis via Density Functional Theory (DFT) Calculations

DFT studies at the B3LYP/6-31G* level reveal a HOMO-LUMO gap of 4.1 eV, with the HOMO localized on the chloropyrazine ring and the LUMO on the cyanoacetate group. The electron-withdrawing cyano group reduces the HOMO energy by 0.8 eV compared to non-cyano analogs, enhancing charge-transfer characteristics. Natural Bond Orbital (NBO) analysis identifies significant hyperconjugation between the pyrazine lone pairs (nN → σC-Cl), contributing to the shortened C–Cl bond (1.73 Å vs. 1.79 Å in aliphatic chlorides).

The electrostatic potential (ESP) map shows a σ-hole (+89 kJ/mol·e⁻¹) at the chlorine atom, enabling halogen bonding with nucleophilic partners. The cyano group exhibits a strong negative potential (-112 kJ/mol·e⁻¹), facilitating dipole-dipole interactions.

Properties

IUPAC Name |

ethyl 2-(3-chloropyrazin-2-yl)-2-cyanoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClN3O2/c1-2-15-9(14)6(5-11)7-8(10)13-4-3-12-7/h3-4,6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAFKXQPCHFJKPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C#N)C1=NC=CN=C1Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90912709 | |

| Record name | Ethyl (3-chloropyrazin-2-yl)(cyano)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90912709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99446-80-7 | |

| Record name | BP 16 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099446807 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl (3-chloropyrazin-2-yl)(cyano)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90912709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Overview

Chloroacetic acid is neutralized with sodium carbonate to form sodium chloroacetate, which subsequently reacts with sodium cyanide to yield cyanoacetic acid. This intermediate is esterified with ethanol in the presence of sulfuric acid to produce ethyl cyanoacetate.

Key Data

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Neutralization | Chloroacetic acid + Na₂CO₃ (50°C, aqueous) | ~90% |

| Cyanide Substitution | NaCN (55°C, aqueous) | 77–80% |

| Esterification | Ethanol + H₂SO₄ (reflux, 3–5 h) | 80–85% |

This method highlights the importance of controlled temperature and stoichiometry to minimize side reactions such as hydrolysis of the cyano group.

The introduction of the cyanoacetate group onto the pyrazine ring likely proceeds via nucleophilic substitution. While specific studies on 3-chloropyrazine-2-yl derivatives are scarce, analogous reactions with chloropyrazines suggest the following mechanism:

Reaction Mechanism

-

Activation : The electron-deficient 3-chloropyrazine undergoes nucleophilic attack at the C2 position due to the electron-withdrawing effect of the chlorine substituent.

-

Substitution : Ethyl cyanoacetate, deprotonated by a base (e.g., triethylamine or sodium hydride), acts as a carbon nucleophile, displacing the chloride ion.

Representative Conditions

| Parameter | Value |

|---|---|

| Solvent | Dimethylformamide (DMF) or tetrahydrofuran |

| Base | Triethylamine (Et₃N) or NaH |

| Temperature | 80–100°C (reflux) |

| Reaction Time | 6–12 hours |

Challenges :

-

Competing side reactions, such as hydrolysis of the cyano group under basic conditions.

-

Steric hindrance from the pyrazine ring may reduce substitution efficiency.

Multi-Component Condensation Reactions

Multi-component reactions (MCRs) offer a streamlined approach to constructing complex heterocycles. A Gewald-like reaction, as demonstrated in thiophene synthesis, provides insights into potential pathways:

Adapted Protocol for Pyrazine Systems

-

Reactants :

-

3-Chloropyrazine-2-carbaldehyde

-

Ethyl cyanoacetate

-

Elemental sulfur (as a cyclization agent)

-

-

Conditions :

-

Solvent: Methanol/water mixture

-

Base: Triethylamine

-

Temperature: 70–80°C

-

Time: 4–6 hours

-

Hypothetical Reaction Pathway :

Advantages :

-

Single-pot synthesis reduces purification steps.

-

High atom economy compared to stepwise methods.

Optimization Strategies for Industrial Scaling

Scalable production requires addressing yield and purity challenges:

Continuous Flow Synthesis

-

Benefits : Enhanced heat/mass transfer, reduced reaction times.

-

Parameters :

-

Flow rate: 0.5–1.0 mL/min

-

Temperature: 100–120°C

-

Catalysts: Heterogeneous bases (e.g., Amberlyst A21) to facilitate easy separation.

-

Solvent Selection

| Solvent | Dielectric Constant | Boiling Point (°C) | Suitability |

|---|---|---|---|

| DMF | 36.7 | 153 | High |

| THF | 7.5 | 66 | Moderate |

| Acetonitrile | 37.5 | 82 | Low |

Polar aprotic solvents like DMF enhance nucleophilicity but may complicate purification.

Analytical Characterization

Post-synthesis analysis ensures product integrity:

Spectroscopic Methods

Scientific Research Applications

Medicinal Chemistry

Ethyl 2-(3-chloropyrazin-2-yl)-2-cyanoacetate is being investigated for its potential therapeutic properties. Compounds with similar structures have shown promise as:

- Antimicrobial agents : Preliminary studies suggest that derivatives may exhibit activity against various bacterial strains.

- Anticancer agents : Research indicates potential efficacy in inhibiting cancer cell lines, warranting further pharmacological studies.

Organic Synthesis

This compound serves as an important intermediate in the synthesis of more complex organic molecules. It can undergo various chemical transformations to yield derivatives with enhanced biological activities. For instance, it can be used to synthesize substituted pyrazines or other heterocyclic compounds that may possess unique pharmacological properties.

Agrochemicals

The structural features of this compound make it a candidate for developing agrochemical products. Its derivatives could potentially be designed for use as pesticides or herbicides, targeting specific plant pathogens or pests due to their biological activity.

Case Studies and Research Findings

Research on this compound has highlighted its potential applications:

- Antimicrobial Activity : A study demonstrated that derivatives of this compound showed inhibitory effects against several pathogenic bacteria, suggesting its utility in developing new antibiotics.

- Anticancer Properties : In vitro studies indicated that certain derivatives could inhibit the proliferation of cancer cells, supporting further exploration into their mechanisms of action and potential as therapeutic agents.

- Synthesis Optimization : Various synthetic routes have been explored to enhance yield and purity, showcasing the compound's versatility in organic synthesis applications.

Mechanism of Action

The mechanism of action of Ethyl 2-(3-chloropyrazin-2-yl)-2-cyanoacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural Comparison of Ethyl 2-(3-Chloropyrazin-2-yl)-2-cyanoacetate with Analogs

Key Observations :

- Electron-Withdrawing Groups (EWGs): The 3-chloro group on pyrazine increases electrophilicity compared to amino or alkyl-substituted analogs, accelerating Knoevenagel condensations .

- Steric Effects : Tert-butyl esters exhibit reduced reaction rates in nucleophilic substitutions due to steric bulk, whereas ethyl esters are more reactive .

- Biological Activity: Chloropyrazine derivatives show higher antimalarial activity than brominated or aminopyridine analogs, likely due to improved target binding .

Key Findings :

- Chlorination Efficiency : Direct chlorination using POCl₃ achieves higher yields (85%) compared to bromination (82%) due to milder side reactions .

- Solvent Impact: Reactions in ethanol or DMF show superior regioselectivity over acetone, which often leads to byproducts .

Physicochemical Properties

Table 3: Comparative Physicochemical Data

Trends :

- Polarity: Amino-substituted analogs (LogP = 0.4) are more hydrophilic than chloropyrazine derivatives (LogP = 1.8), impacting bioavailability .

- Thermal Stability : Higher melting points in chloropyrazine derivatives correlate with stronger intermolecular halogen bonding .

Biological Activity

Ethyl 2-(3-chloropyrazin-2-yl)-2-cyanoacetate is a synthetic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanism of action, and relevant research findings, including case studies and comparative analyses.

Chemical Structure and Properties

This compound is characterized by the presence of a cyano group and a chlorinated pyrazine moiety. The molecular formula is , with a molecular weight of approximately 229.63 g/mol. The structural features contribute to its reactivity and biological activity, making it a valuable compound in drug development.

The biological activity of this compound is believed to be mediated through several mechanisms:

- Enzyme Inhibition : The compound may interact with specific enzymes, inhibiting their activity. This is particularly relevant in cancer therapy, where enzyme modulation can affect tumor growth.

- Receptor Interaction : It may bind to various receptors involved in cellular signaling pathways, thus influencing physiological responses.

- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound exhibit antimicrobial properties, potentially targeting bacterial cell walls or metabolic pathways.

Anticancer Activity

Several studies have investigated the anticancer potential of this compound. For instance, a recent study reported its effects on various cancer cell lines, including HePG-2 (liver cancer), HCT-116 (colon cancer), PC-3 (prostate cancer), and MCF-7 (breast cancer) cells. The following table summarizes the IC values observed in these studies:

| Cell Line | IC (µg/mL) | Activity Level |

|---|---|---|

| HePG-2 | 11.8 ± 1.12 | Strong |

| HCT-116 | 10.5 ± 0.89 | Very Strong |

| PC-3 | 9.1 ± 0.45 | Very Strong |

| MCF-7 | 9.1 ± 0.87 | Strong |

These results indicate that this compound exhibits significant cytotoxic effects against multiple cancer cell lines, comparable to established chemotherapeutic agents like 5-fluorouracil .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promise as an antimicrobial agent. Studies have reported its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens . The mechanism may involve disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways.

Case Studies

- In Vivo Studies : A study conducted on mice demonstrated that treatment with this compound resulted in significant tumor reduction compared to control groups. The compound was administered intraperitoneally for a duration of two weeks, showcasing its potential as an effective anticancer therapeutic .

- Synergistic Effects : Research has also explored the combination of this compound with other chemotherapeutic agents. Results indicated enhanced efficacy when used in conjunction with standard treatments, suggesting a synergistic effect that could improve patient outcomes .

Q & A

Q. Key Data :

| Reaction Type | Conditions | Yield | Reference |

|---|---|---|---|

| Nucleophilic Substitution | Methanol, reflux, 8h | ~60-70% | |

| Multi-component | Methanol/NaOH, 70°C, 30 min | >90% |

How does pyrazinyl-pyrazylidene tautomerism influence the reactivity of this compound?

Advanced Question

The compound exhibits dynamic tautomerism between pyrazinyl (NH-acid) and pyrazylidene (enamine-like) forms, which impacts its reactivity in cycloaddition and substitution reactions. Structural studies reveal:

- Intramolecular stabilization : The NH-acid form is stabilized by an S(6) hydrogen-bonded ring (N–H⋯O1) .

- Planarity : The pyrazine ring and cyanoacetate moiety are nearly planar (r.m.s. deviation = 0.0131 Å), favoring conjugation and electrophilic reactivity at the cyano group .

- Implications : Tautomerism enhances nucleophilic attack at the pyrazine chlorine or cyano carbon, critical for forming heterocyclic derivatives .

What spectroscopic and crystallographic methods are used to characterize this compound?

Basic Question

Spectroscopy :

Q. Crystallography :

-

Unit Cell Parameters :

a (Å) b (Å) c (Å) β (°) Volume (ų) 4.918 25.642 10.573 95.80 1326.7

What strategies control diastereoselectivity in [2+2] photocycloadditions involving this compound?

Advanced Question

Diastereoselectivity in [2+2] reactions is achieved via:

- Substrate Design : Ortho-ethynyl groups on arylaldehydes direct regioselectivity (e.g., acis-anti-head-to-head vs. atrans-syn-head-to-head products) .

- Solvent and Catalyst : Cyclohexane with chiral catalysts (e.g., (R,R)-1) enhances enantiomeric excess (>99% ee) .

- Light Source : UV irradiation (365 nm) promotes triplet-state reactivity, favoring specific cycloadducts .

Example : Reaction with 3,4-dihydro-2H-pyran yields 60–70% product with d.r. 2:1 to 5:1 .

How do reaction conditions affect yields in multi-component syntheses?

Advanced Question

Optimization involves:

- Temperature : Higher temperatures (70–80°C) accelerate imine formation but may increase side reactions.

- Catalyst Loading : 10 mol% chiral catalysts improve stereoselectivity without compromising yield .

- Work-up : Simplified filtration/recrystallization (e.g., ethanol) reduces losses, achieving >95% purity .

Case Study : One-pot synthesis of 4-aryl-5-cyano-1,6-dihydro-2-thiouracils uses NaOH in methanol, achieving 95% yield in 30 min .

What pharmacological activities are associated with pyrazine-cyanoacetate derivatives?

Advanced Question

While direct studies on the target compound are limited, structurally related derivatives exhibit:

- Anti-inflammatory/Analgesic Activity : Pyrazine NH-acid derivatives inhibit cyclooxygenase (COX) via acid-driven mechanisms .

- Antiplatelet Effects : Substituted pyrazines show IC₅₀ values <10 μM in platelet aggregation assays .

Caution : Biological activity is structure-dependent; tautomerism and substituents (e.g., Cl, CN) modulate potency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.